2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic thiazolo-pyridazine derivative characterized by a fused bicyclic core (thiazolo[4,5-d]pyridazine) with distinct substituents. Key structural features include:
- 7-position: A 4-chlorophenyl group, contributing electronegativity and lipophilicity.
- 2-position: A methyl group, which may enhance steric stability.
- 4-position: A ketone oxygen, enabling hydrogen-bonding interactions.
- Acetamide side chain: Substituted with a 2,4-dimethoxyphenyl group, likely improving solubility due to electron-donating methoxy groups.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4S/c1-12-24-20-21(32-12)19(13-4-6-14(23)7-5-13)26-27(22(20)29)11-18(28)25-16-9-8-15(30-2)10-17(16)31-3/h4-10H,11H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBXFPHGHXTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of thiazolo[4,5-d]pyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. Understanding its biological activity is crucial for developing therapeutic agents.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 334.8 g/mol. The structure features a thiazolo[4,5-d]pyridazine core with a 4-chlorophenyl substituent and an acetamide group that contributes to its unique chemical properties.
Biological Activity Overview
Research on the biological activity of this compound has indicated various pharmacological effects:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazolo[4,5-d]pyridazine may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are significant targets in drug development for neurodegenerative diseases and gastrointestinal disorders .
Antibacterial Studies
In vitro studies have demonstrated that the compound exhibits varying degrees of antibacterial activity. A study highlighted that compounds similar to this one showed significant inhibition against Bacillus subtilis and Escherichia coli, indicating potential as a novel antibacterial agent .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Moderate |
Anticancer Studies
In cancer research, derivatives of the thiazolo[4,5-d]pyridazine framework have been tested for their antiproliferative effects. Compounds containing this structure were shown to inhibit cell growth in metastatic cancer cell lines through mechanisms involving the regulation of genes related to the cell cycle .
Enzyme Inhibition
The enzyme inhibitory potential of this compound was evaluated using various assays. It demonstrated strong inhibitory activity against AChE, which is critical in treating conditions like Alzheimer's disease. Additionally, it showed effectiveness against urease, suggesting potential applications in treating urinary tract infections .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazolo derivatives indicated that the presence of halogenated phenyl groups significantly enhanced antibacterial efficacy compared to non-halogenated counterparts .
- Anticancer Mechanism : Another research highlighted that specific modifications on the thiazolo[4,5-d]pyridazine core led to increased potency against cancer cell lines by inducing apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest structural analogs involve modifications at the 7-position and the acetamide substituent. A notable analog is N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which replaces the 4-chlorophenyl group with a 2-thienyl moiety. Key differences include:
- Electronic effects : The 4-chlorophenyl group introduces strong electron-withdrawing character, whereas 2-thienyl (a heteroaromatic ring with sulfur) provides π-electron delocalization and moderate electronegativity.
- Acetamide substituent : The target compound’s 2,4-dimethoxyphenyl group offers improved solubility over the 4-chlorophenyl acetamide in the analog .
Physicochemical Properties
Using QSAR principles (), the substituent effects can be theorized:
The 2,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to analogs with halophenyl acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
